molecular formula C11H9Br B181319 2-Bromo-7-methylnaphthalene CAS No. 187746-76-5

2-Bromo-7-methylnaphthalene

Cat. No. B181319
CAS RN: 187746-76-5
M. Wt: 221.09 g/mol
InChI Key: QPVFMEFJFFQONP-UHFFFAOYSA-N
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Description

2-Bromo-7-methylnaphthalene is a chemical compound with the CAS Number: 187746-76-5 . It has a molecular weight of 221.1 and a linear formula of C11H9Br . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H9Br . The compound has a molecular weight of 221.1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 221.1 and a linear formula of C11H9Br .

Scientific Research Applications

Synthesis and Chemical Interactions

  • 2-Bromo-7-methylnaphthalene and its derivatives are key intermediates in various synthetic processes. For example, bromination of 2-methylnaphthalene at low temperatures produces 1-bromo-2-methylnaphthalene, which can be further transformed into other compounds, demonstrating its versatility in organic synthesis (Wang Hai-yang, 2009).

Environmental and Toxicological Concerns

  • Environmental and toxicological concerns have prompted research into safer methods of synthesizing 2-bromo-naphthalene derivatives, such as 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010).

Phase Behavior and Crystallography

  • Studies on 2-methylnaphthalene and 2-halonaphthalenes, including this compound, have provided insights into the interactions between methyl and halogen groups in crystalline states. This research has implications for understanding the phase behavior of these compounds (T. Calvet et al., 1999).

Selective Sensing Applications

  • Research has been conducted on the use of 1-bromo-2-methylnaphthalene for selective sensing of Cu(II) ions, demonstrating its potential in analytical chemistry (Yu Wang et al., 2005).

Industrial Applications

  • 2-Methylnaphthalene derivatives, including this compound, are significant in industrial processes such as the shape-selective methylation of 2-methylnaphthalene with methanol over modified zeolite catalysts. This process is key for synthesizing advanced polymer materials (Liang Zhao et al., 2008).

Safety and Hazards

The safety information for 2-Bromo-7-methylnaphthalene indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 , and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-bromo-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVFMEFJFFQONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571424
Record name 2-Bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187746-76-5
Record name 2-Bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspension of 2,7-dibromonaphthalene (61.4 g, 0.21 mole) in ether (400 ml) was cooled to −30° C., and n-BuLi (1.6M in hexane, 135 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 2.5 h, cooled to −30° C., and CH3I (13.5 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 16 h, treated by water (100 ml). Organic layer was separated, water layer was extracted by ether (6×100 ml). Combined organic fraction was evaporated, giving practically pure solid product. The yield 38.1 g (82%).
Quantity
61.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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